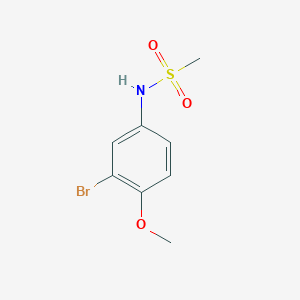![molecular formula C8H6BrNO B13557403 6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
6-Bromo-3-methylbenzo[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylbenzo[c]isoxazole is a halogenated heterocyclic compound with the molecular formula C8H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylbenzo[c]isoxazole typically involves the bromination of 3-methylbenzo[c]isoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-methylbenzo[c]isoxazol-6-amine.
Scientific Research Applications
6-Bromo-3-methylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylbenzo[c]isoxazole is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the isoxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
3-Methylbenzo[c]isoxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Chloro-3-methylbenzo[c]isoxazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
5-Methylisoxazole: A simpler isoxazole derivative with different chemical properties and applications.
Uniqueness: 6-Bromo-3-methylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3 |
InChI Key |
OBTQBBXYPLLOHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B13557351.png)





![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)

